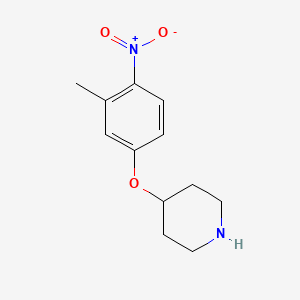

4-(3-Methyl-4-nitrophenoxy)piperidine

Description

Contextualization within Relevant Chemical Biology and Medicinal Chemistry Domains

In the fields of chemical biology and medicinal chemistry, specific molecular frameworks are frequently utilized as foundational structures for drug design. The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent scaffolds in the pharmaceutical industry. nih.govnih.gov Its derivatives are found in over twenty classes of pharmaceuticals, ranging from treatments for neurological disorders to anticancer agents. encyclopedia.pub The saturated, chair-like conformation of the piperidine ring allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets like receptors and enzymes. wikipedia.org

Simultaneously, the nitrophenyl moiety is a recognized pharmacophore with diverse biological activities. Nitro compounds are known to act as antibacterial, antiparasitic, and antitumoral agents. plu.mxnih.gov The biological effects of these molecules often stem from the bioreduction of the nitro group, which can produce reactive intermediates that interact with cellular components like DNA and enzymes. nih.govnih.gov The presence of the nitro group, a strong electron-withdrawing feature, can also significantly influence a molecule's electronic properties, polarity, and binding capabilities, making it a valuable functional group in the design of new bioactive molecules. nih.govmdpi.com

Historical Overview of Piperidine Derivatives in Pharmaceutical Research

The history of piperidine in pharmaceutical research is extensive, originating with its identification in natural alkaloids. wikipedia.orgijnrd.org The compound's name is derived from Piper, the Latin word for pepper, as its derivative, piperine, is the active component in black pepper. ijnrd.org Early research focused on isolating and understanding the structures of such naturally occurring piperidine-containing alkaloids, many of which exhibited potent biological effects. encyclopedia.pub

Over the 20th century, synthetic chemists began to appreciate the piperidine scaffold's versatility, leading to its incorporation into a vast number of synthetic drugs. nih.gov This fundamental structure became a cornerstone in the development of several major drug classes:

Analgesics: The piperidine structure is central to potent opioid analgesics, including meperidine and fentanyl. ijnrd.org

Antipsychotics: Many typical antipsychotic medications, such as haloperidol, feature a piperidine ring essential for their activity. wikipedia.org

Antihistamines: Second-generation antihistamines like loratadine (B1675096) and fexofenadine (B15129) incorporate the piperidine moiety to achieve their therapeutic effects with reduced sedative side effects. ijnrd.org

Alzheimer's Disease Therapeutics: Donepezil, a widely used medication for managing Alzheimer's disease, is built upon a piperidine framework. encyclopedia.pubijnrd.org

The enduring presence of the piperidine ring in modern drug discovery highlights its importance as a privileged scaffold, consistently providing a robust framework for developing effective and selective therapeutic agents. nih.govnbinno.com

Rationale for the Academic Investigation of 4-(3-Methyl-4-nitrophenoxy)piperidine

The academic rationale for investigating this compound is based on the principle of molecular hybridization, where known bioactive structural motifs are combined to create novel compounds with potentially unique or enhanced biological properties. The specific combination of its three key components provides a compelling basis for research.

The Piperidine Scaffold: As a saturated heterocycle, it can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. Its ability to adopt a defined chair conformation allows for the precise spatial orientation of the nitrophenoxy group, which can be crucial for specific binding to a biological target. wikipedia.orgnbinno.com

The 4-Nitrophenoxy Group: The nitro group is a well-established functional group in medicinal chemistry, known for conferring a range of biological activities, including antimicrobial and anticancer effects. nih.gov Its strong electron-withdrawing nature can modulate the physicochemical properties of the entire molecule. Furthermore, the nitro group can be enzymatically reduced in hypoxic environments, such as those found in solid tumors or certain bacteria, suggesting a potential mechanism for selective activation. nih.gov

The Methyl Substituent: The methyl group on the phenyl ring can influence the molecule's interaction with target proteins through steric and electronic effects. It can also block sites of metabolic oxidation, potentially increasing the compound's biological half-life.

The ether linkage provides a chemically stable and relatively flexible connection between the piperidine and nitrophenyl moieties. Therefore, this compound represents a novel, unexplored structure that combines the favorable pharmacokinetic profile of a piperidine ring with the bioactive potential of a substituted nitrophenyl group.

Scope and Objectives of Research on this compound

Given the lack of existing research on this specific compound, a foundational academic investigation would be broad in scope, aiming to establish its fundamental chemical and biological properties.

Scope of Research: The initial research scope would encompass the synthesis, purification, and structural characterization of this compound. Following confirmation of its identity and purity, the investigation would proceed to a series of in vitro biological screenings. These screenings would target areas where its structural components have shown activity, such as oncology, microbiology (antibacterial and antifungal assays), and parasitology. Further studies could explore its potential as a chemical probe or as a starting material for the synthesis of a library of related derivatives for structure-activity relationship (SAR) studies.

Primary Objectives:

Synthesis and Characterization: To develop and optimize a reliable synthetic route for this compound and to unambiguously confirm its structure and purity using modern analytical techniques (e.g., NMR, MS, HPLC).

Initial Biological Profiling: To perform a broad-based in vitro screening to identify any significant biological activity. This would involve testing the compound against various cancer cell lines, bacterial strains, and fungal pathogens.

Mechanism of Action Studies: Should significant bioactivity be identified, the objective would be to conduct preliminary studies to elucidate its potential mechanism of action, with a focus on pathways related to the bioreduction of the nitro group.

Structure-Activity Relationship (SAR) Exploration: To synthesize a series of analogues by modifying the piperidine ring, the position of the methyl and nitro groups, and the nature of the linker, with the objective of understanding how these structural changes impact biological activity.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyl-4-nitrophenoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-8-11(2-3-12(9)14(15)16)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHPVUKDPMPWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 3 Methyl 4 Nitrophenoxy Piperidine

Established Synthetic Pathways for 4-(3-Methyl-4-nitrophenoxy)piperidine

The most established and direct pathway for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is highly effective for forming aryl ether linkages, particularly when the aromatic ring is "activated" by electron-withdrawing groups, such as the nitro group (NO₂), positioned ortho or para to the leaving group. masterorganicchemistry.com In this case, the nitro group at the 4-position of the phenyl ring strongly facilitates the displacement of a leaving group (typically a halide) at the 1-position by an incoming nucleophile.

The core reaction involves the coupling of an activated nitroaromatic precursor with 4-hydroxypiperidine (B117109). The oxygen atom of the hydroxyl group on the piperidine (B6355638) ring acts as the nucleophile, attacking the electron-deficient carbon atom of the phenyl ring that bears the leaving group. This addition forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. masterorganicchemistry.com The subsequent elimination of the leaving group restores the aromaticity of the ring and yields the final ether product, this compound.

Key Synthetic Precursors and Reagents for this compound

The synthesis of this compound via nucleophilic aromatic substitution requires specific precursors and reagents. The primary components are an electrophilic aromatic compound and a nucleophilic piperidine derivative, along with a base and an appropriate solvent.

Key Precursors and Reagents

| Component | Name/Type | Role | Notes |

|---|---|---|---|

| Aromatic Electrophile | 4-Fluoro-2-methyl-1-nitrobenzene or 4-Chloro-2-methyl-1-nitrobenzene | Substrate | The aromatic ring is activated by the para-nitro group. Fluorine is a superior leaving group to chlorine in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to. masterorganicchemistry.com |

| Nucleophile | 4-Hydroxypiperidine | Reagent | The hydroxyl group provides the nucleophilic oxygen atom for the ether bond formation. |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Cesium carbonate (Cs₂CO₃) | Catalyst/Reagent | Deprotonates the hydroxyl group of 4-hydroxypiperidine to form the more potent nucleophile, the corresponding alkoxide ion. |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (CH₃CN) | Medium | Polar aprotic solvents are ideal as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and reactive. They are also stable at the elevated temperatures often required. |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted, primarily based on general principles for SNAr reactions. researchgate.net

Temperature: SNAr reactions often require heat to proceed at a practical rate. Typical temperatures range from 80 °C to 150 °C. The optimal temperature depends on the reactivity of the specific substrates and the solvent's boiling point.

Leaving Group: The choice of the leaving group on the nitroaromatic precursor is critical. The rate of reaction typically follows the order F > Cl > Br > I for SNAr, which is inverse to the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.com Therefore, using 4-fluoro-2-methyl-1-nitrobenzene would be expected to give higher yields and faster reaction times compared to its chloro-analogue.

Base: The choice of base influences the deprotonation of 4-hydroxypiperidine. A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and rapid formation of the alkoxide. However, weaker bases like potassium carbonate (K₂CO₃) are often sufficient, less hazardous, and more cost-effective, making them common in large-scale syntheses. rsc.org

Solvent: The solvent must be polar and aprotic to facilitate the reaction. DMF and DMSO are excellent choices for their ability to dissolve the reactants and stabilize the charged intermediate.

Table of Optimization Parameters

| Parameter | Condition | Effect on Reaction | Rationale |

|---|---|---|---|

| Temperature | Elevated (e.g., 80-120 °C) | Increases reaction rate | Overcomes the activation energy barrier for the formation of the Meisenheimer complex. |

| Leaving Group | Fluorine | Increases reaction rate and yield | Fluorine's high electronegativity makes the aromatic carbon more electrophilic and stabilizes the transition state. |

| Base Strength | Strong (e.g., NaH) vs. Moderate (e.g., K₂CO₃) | Affects rate of alkoxide formation | Stronger bases lead to faster and more complete deprotonation, potentially increasing the reaction rate. |

| Solvent Choice | Polar Aprotic (e.g., DMF, DMSO) | Facilitates reaction | Stabilizes the charged intermediate and maintains the nucleophilicity of the alkoxide. |

Chromatographic and Spectroscopic Methods for Product Purification and Characterization

Following the synthesis, the crude product must be purified and its identity confirmed.

Purification: The primary method for purifying the product is flash column chromatography on silica (B1680970) gel. After the reaction is complete, the mixture is typically worked up by quenching with water and extracting the product into an organic solvent like ethyl acetate (B1210297). The solvent is then evaporated, and the residue is purified by chromatography. A gradient of solvents, such as ethyl acetate in hexanes, is used to elute the components, separating the desired product from unreacted starting materials and byproducts.

Characterization: Several spectroscopic techniques are employed to confirm the structure and purity of the synthesized this compound. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to verify the presence of all protons and their connectivity in the molecule. Key signals would include those for the aromatic protons, the methyl group protons, and the distinct protons of the piperidine ring. ¹³C NMR would confirm the number of unique carbon atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) would show a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Characteristic absorption bands would be expected for the C-O-C ether linkage, the N-H bond of the piperidine (if not N-substituted), and the strong, characteristic symmetric and asymmetric stretches of the nitro group (NO₂).

Strategies for Structural Modification and Derivatization of the this compound Core

The this compound scaffold contains two main components that can be independently modified: the piperidine ring and the nitrophenoxy moiety. These modifications can be used to explore structure-activity relationships in medicinal chemistry. ajchem-a.com

Synthesis of Substituted Piperidine Ring Analogues of this compound

Structural analogues can be generated by modifying the piperidine ring. The most direct approach is to use a substituted 4-hydroxypiperidine derivative in the initial SNAr synthesis instead of 4-hydroxypiperidine itself. A variety of substituted 4-hydroxypiperidines can be synthesized through multi-step sequences, often starting from corresponding pyridines or employing cyclization strategies like the aza-Prins cyclization. rsc.org

For example, reacting 4-fluoro-2-methyl-1-nitrobenzene with a pre-synthesized substituted piperidine, such as cis-3-methyl-4-hydroxypiperidine, would yield an analogue with an additional methyl group on the piperidine ring. ajchem-a.com This strategy allows for the introduction of various substituents at different positions on the piperidine core to modulate properties like lipophilicity, conformation, and receptor binding.

Derivatization of the Nitrophenoxy Moiety in this compound

The nitrophenoxy moiety offers a key site for derivatization, primarily through the chemical reduction of the nitro group. The nitro group can be readily reduced to a primary amine (aniline derivative), creating a new functional handle for further modifications. researchgate.net

There are numerous established methods for the reduction of aromatic nitro groups that are compatible with other functional groups in the molecule: wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). This is a clean and efficient method.

Metal-Acid Reduction: Classic methods include using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). youtube.com

Transfer Hydrogenation: Using a hydrogen source like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a catalyst like Pd/C. organic-chemistry.org

Once the nitro group is reduced to form 4-(3-methyl-4-aminophenoxy)piperidine, this new aniline (B41778) derivative can undergo a wide range of subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted into a variety of other functional groups (e.g., -OH, -CN, -F, -Cl, -Br).

This two-step sequence of reduction followed by functionalization is a powerful strategy for creating a diverse library of compounds from a single nitrophenyl precursor. nsf.govnih.gov

Exploration of Linker Region Modifications in this compound Analogues

The ether linkage in this compound is a primary target for modification to explore the structure-activity relationship (SAR) of its analogues. The general synthetic approach to the core structure involves a nucleophilic aromatic substitution or an etherification reaction. A common method is the reaction of 4-hydroxypiperidine with a suitable fluoro- or chloro-nitroaromatic compound, such as 4-fluoro-1-methyl-2-nitrobenzene, in the presence of a base.

To explore linker modifications, chemists can vary the nature of the atom or group connecting the piperidine and the nitrophenyl moieties. While the parent compound features an ether linkage, analogous structures have been synthesized with different linkers, such as an aminomethyl group. For instance, the synthesis of 4-((4-methyl-3-nitrophenoxy)methyl)piperidine hydrochloride has been documented, indicating the successful incorporation of a methylene (B1212753) group into the linker. bldpharm.com This modification can significantly impact the compound's conformational flexibility and its interactions with biological targets.

Further derivatization can be achieved by modifying the piperidine nitrogen. The synthesis of analogues often involves the use of a Boc-protected piperidine precursor, which allows for the introduction of various substituents on the nitrogen atom after the formation of the core structure. For example, the piperidine nitrogen can be alkylated or acylated to introduce a range of functional groups, which can influence the compound's physicochemical properties and pharmacological activity. nih.gov

The table below illustrates some examples of linker modifications and the corresponding synthetic precursors that could be employed in the synthesis of this compound analogues.

| Linker Type | Piperidine Precursor | Aromatic Precursor |

| Ether (-O-) | N-Boc-4-hydroxypiperidine | 1-Fluoro-3-methyl-4-nitrobenzene |

| Methylene Ether (-OCH2-) | (N-Boc-piperidin-4-yl)methanol | 1-Fluoro-3-methyl-4-nitrobenzene |

| Amine (-NH-) | N-Boc-4-aminopiperidine | 1-Fluoro-3-methyl-4-nitrobenzene |

| Methylene Amine (-NHCH2-) | N-Boc-4-(aminomethyl)piperidine | 3-Methyl-4-nitrobenzaldehyde (followed by reductive amination) |

This table presents plausible synthetic routes based on established chemical principles for creating analogues of this compound with modified linkers.

Stereochemical Considerations in the Synthesis of this compound and Its Analogues

The introduction of stereocenters into piperidine-containing molecules can be critical for their biological activity. google.com In the case of this compound, if substituents are introduced at positions other than the 4-position of the piperidine ring, or if the substituents themselves are chiral, diastereomers and enantiomers can be formed.

For instance, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been described, highlighting methods to control diastereoselectivity. researchgate.net One approach involves the regioselective ring-opening of an epoxide precursor, which can lead to specific stereoisomers. researchgate.net Similarly, stereoselective synthetic routes for pyrrolidine (B122466) derivatives, which share some synthetic principles with piperidines, have been developed and could be adapted. elsevier.com

When synthesizing analogues of this compound with additional chiral centers, it is often necessary to employ stereoselective synthetic methods or to resolve racemic mixtures. Chiral resolution can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid, followed by separation and liberation of the desired enantiomer. google.com

The table below outlines some stereochemical considerations and potential synthetic strategies for preparing chiral analogues of this compound.

| Desired Stereochemistry | Potential Synthetic Strategy |

| Racemic Mixture | Standard synthesis without chiral control. |

| Enantiomerically Pure | Resolution of a racemic mixture using a chiral acid or base. google.com |

| Diastereomerically Pure | Diastereoselective reaction, such as a directed hydrogenation or a stereospecific ring-opening of a cyclic precursor. researchgate.net |

This table summarizes key strategies for controlling the stereochemistry in the synthesis of analogues of this compound, which is crucial for developing compounds with specific biological activities.

Cellular and Subcellular Mechanisms of Action of 4 3 Methyl 4 Nitrophenoxy Piperidine

Elucidation of Signal Transduction Pathways Modulated by 4-(3-Methyl-4-nitrophenoxy)piperidine

The intricate ways in which this compound modulates cellular signaling are central to understanding its biological effects. Research has focused on its interaction with two major families of signaling receptors: G Protein-Coupled Receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs).

G Protein-Coupled Receptors are pivotal in transducing extracellular signals into intracellular responses, regulating a vast array of physiological processes. nih.gov These receptors are characterized by their seven-transmembrane helix structure and their ability to activate intracellular G proteins upon ligand binding. nih.gov The activation of G proteins, which are heterotrimeric complexes of Gα, Gβ, and Gγ subunits, initiates downstream signaling cascades. nih.gov These cascades can be broadly categorized based on the Gα subunit involved, such as Gs, Gi, Gq/11, and G12/13. nih.gov

While specific studies on the direct modulation of cAMP or IP3 pathways by this compound are not extensively detailed in the public domain, the known interactions of similar piperidine-containing compounds with GPCRs, such as dopamine (B1211576) and histamine receptors, suggest a potential for such activity. chemrxiv.orgnih.gov For instance, derivatives of piperidine (B6355638) have been characterized as potent antagonists for the histamine H3 receptor, a type of GPCR. nih.gov This antagonism is typically measured by the pA2 value, which quantifies the antagonist's potency. nih.gov

Receptor Tyrosine Kinases are a class of cell surface receptors that play critical roles in cellular growth, differentiation, and metabolism. Their activation typically involves ligand-induced dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades.

Currently, there is a lack of specific research findings detailing the direct modulation of RTK or non-receptor tyrosine kinase pathways by this compound.

In Vitro Functional Assays for the Biological Activity of this compound

To characterize the biological activity of a compound, in vitro functional assays are indispensable. These assays can determine whether a compound acts as an agonist, stimulating a receptor's activity, or as an antagonist, blocking it.

The functional characterization of compounds often involves cellular systems that express the target receptor. For example, the antagonist activity of piperidine analogues at the histamine H3 receptor has been evaluated using electrically evoked contractions of guinea-pig jejunum. nih.gov In such assays, the ability of the compound to counteract the effects of a known agonist is measured.

While direct agonist or antagonist characterization for this compound is not available in the reviewed literature, related structures have been extensively studied. For instance, a series of 4,4-difluoropiperidine ether-based compounds were identified as potent dopamine D4 receptor antagonists. chemrxiv.org Their binding affinity (Ki) and selectivity over other dopamine receptor subtypes were determined through radioligand binding assays. chemrxiv.org

Understanding the relationship between the concentration of a compound and its biological effect is crucial. This is typically achieved by generating dose-response curves in cellular models. These curves allow for the determination of key parameters such as the EC50 (half-maximal effective concentration) for agonists or the IC50 (half-maximal inhibitory concentration) for antagonists.

For piperidine derivatives targeting the histamine H3 receptor, dose-response relationships have been established to determine their antagonist potencies (pA2 values). nih.gov However, specific dose-response data for this compound in cellular models is not currently documented in the available scientific literature.

Impact of this compound on Cellular Processes (Excluding therapeutic efficacy)

Beyond direct receptor interaction, the broader impact of a compound on cellular processes provides a more complete picture of its biological profile. This can include effects on cell viability, proliferation, and other fundamental cellular functions.

While the specific effects of this compound on cellular processes have not been explicitly detailed, the known roles of the signaling pathways it may modulate offer insights. For example, GPCRs are involved in a multitude of cellular functions, and their modulation can have widespread effects. nih.gov Similarly, the potential for off-target effects is an important consideration, as compounds can interact with multiple cellular components.

Modulation of Gene Expression Profiles

No research data is currently available regarding the modulation of gene expression profiles by this compound.

Influence on Protein Synthesis and Degradation Pathways

There is no available scientific literature or data on the influence of this compound on protein synthesis and degradation pathways.

Enzyme Inhibition or Activation Kinetics by this compound

No studies have been published detailing the enzyme inhibition or activation kinetics of this compound.

Structure Activity Relationship Sar and Computational Studies of 4 3 Methyl 4 Nitrophenoxy Piperidine and Its Analogues

Systematic SAR Analysis of 4-(3-Methyl-4-nitrophenoxy)piperidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological effects. For derivatives of this compound, this involves synthesizing a series of analogues and evaluating how changes to the phenoxy, methyl, nitro, or piperidine (B6355638) moieties impact their interaction with biological targets.

The affinity of a ligand for its receptor is a critical measure of its potential efficacy. SAR studies correlate specific structural changes with increases or decreases in binding affinity, typically quantified by the inhibition constant (Kᵢ).

Research on analogous heterocyclic compounds demonstrates key principles that can be applied to the this compound scaffold. For instance, studies on piperazine (B1678402) analogues revealed that stereochemistry is a critical determinant of receptor affinity. In a series of kappa-receptor agonists, the (S,S)-configured stereoisomer of a methyl carbamate (B1207046) analogue displayed the highest kappa-receptor affinity (Kᵢ = 0.31 nM), which was significantly more potent than its corresponding (R,R), (S,R), and (R,S) isomers. nih.gov This highlights the importance of the three-dimensional arrangement of substituents for optimal receptor fit.

Furthermore, modifications to various parts of a molecule can have substantial effects on potency. In an investigation of 4-azaindole-2-piperidine derivatives, introducing unsaturation into the piperidine ring led to a tenfold increase in activity against Trypanosoma cruzi. dndi.org Similarly, the presence of a 4-methoxy group on an indole (B1671886) ring was associated with higher potency compared to analogues lacking this group. dndi.org

For this compound, a systematic SAR investigation would involve synthesizing analogues with modifications at key positions, as outlined in the table below, and assessing their binding affinities against a specific biological target.

Table 1: Hypothetical SAR of this compound Analogues This table presents a conceptual framework for an SAR study. The binding affinity values are for illustrative purposes.

| Compound | Modification from Parent Structure | Predicted Receptor Binding Affinity (Kᵢ, nM) |

| Parent | This compound | 50 |

| Analogue 1 | Removal of the 3-methyl group | 120 |

| Analogue 2 | Shifting methyl group to 2-position | 85 |

| Analogue 3 | Replacement of 4-nitro with 4-cyano | 45 |

| Analogue 4 | Replacement of 4-nitro with 4-amino | 200 |

| Analogue 5 | N-methylation of piperidine ring | 65 |

| Analogue 6 | Introduction of unsaturation in piperidine ring | 15 |

The biological activity of a compound is governed by the electronic and steric properties of its substituents, which influence its ability to bind to a target and elicit a response.

Electronic Effects: The electronic nature of substituents on the phenoxy ring of this compound is crucial. The Hammett equation is a valuable tool for quantifying the influence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on reaction rates and equilibria. Studies on the piperidinodebromination of substituted 3-bromo-4-nitrobiphenyls have successfully used a modified Hammett relationship to correlate reaction kinetics with the electronic properties of substituents. rsc.org In this context, the nitro group on the parent compound is a strong EWG, which can significantly influence the charge distribution across the aromatic ring and its interaction with a receptor. Replacing the nitro group with other groups (e.g., cyano, halogen, or methoxy) would systematically alter the electronic profile, which could be correlated with changes in biological activity.

Steric Effects: The size, shape, and spatial arrangement of atoms (steric factors) are critical for ensuring a molecule can physically fit into a receptor's binding site. Stereoisomerism, as seen in derivatives of piperidin-4-one, can have a profound effect on biological activity, where different stereoisomers exhibit varied antibacterial, antifungal, and anthelmintic properties. nih.gov For this compound, the position and size of the methyl group on the phenoxy ring, as well as any substituents on the piperidine ring, would create steric constraints that dictate the preferred binding conformation. For example, research on certain antiviral agents has shown that a rigid piperidine structure fits better into the lipophilic pocket of the M2 receptor than a more flexible, free-rotating group. ijnrd.org

Computational Chemistry Approaches for this compound

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules, offering insights that complement experimental research and guide drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity (e.g., in kcal/mol). plos.org

For this compound, a docking study would begin by identifying a relevant biological target. The 3D structure of this target would be used to define a binding pocket, and docking algorithms would then predict the most stable binding pose of the compound. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the binding site. plos.org For example, docking studies on other piperidine derivatives have identified critical interactions with residues like tryptophan, tyrosine, and glutamine within an enzyme's active site. researchgate.netplos.org

Table 2: Illustrative Molecular Docking Results for this compound Analogues This table shows hypothetical data from a molecular docking simulation.

| Analogue | Modification | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Parent | None | -8.5 | TYR82, PHE254, ASN150 |

| Analogue 3 | 4-nitro to 4-cyano | -8.8 | TYR82, PHE254, ASN150, ARG120 |

| Analogue 4 | 4-nitro to 4-amino | -6.2 | TYR82, PHE254 |

| Analogue 5 | N-methylation | -7.9 | TYR82, PHE254, ASN150 (Steric clash with VAL121) |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with functionals like B3LYP, are employed to investigate the intrinsic electronic properties of a molecule. epstem.net These methods can be used to optimize the geometry of this compound and calculate a range of electronic and spectroscopic parameters.

Key properties calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. ajchem-a.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.netajchem-a.com These maps are invaluable for predicting sites of non-covalent interactions with a biological target.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as ¹H-NMR and ¹³C-NMR chemical shifts, which can be correlated with experimental results to confirm the molecular structure. epstem.net

Table 3: Summary of Quantum Chemical Properties for this compound This table lists typical parameters obtained from quantum chemical calculations.

| Property | Description | Significance |

| Total Energy | The total electronic energy of the optimized molecular structure. | Indicates the stability of the conformation. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. ajchem-a.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions. |

| MEP Surface | A map of electrostatic potential on the molecule's surface. | Predicts regions for hydrogen bonding and other non-covalent interactions. epstem.net |

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov An MD simulation of this compound bound to its target would involve placing the docked complex in a simulated physiological environment (a box of water molecules with ions at a specific temperature and pressure) and calculating the atomic motions over a set period, typically nanoseconds to microseconds. plos.orgajchem-a.comresearchgate.net

Analysis of the MD trajectory provides crucial information on the stability and dynamics of the interaction:

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can indicate which residues are flexible and actively interacting with the ligand. plos.org

Interaction Analysis: Throughout the simulation, the persistence of specific interactions, such as hydrogen bonds, can be monitored to determine which are most critical for stable binding. researchgate.net

These simulations are essential for confirming the stability of a binding pose predicted by docking and for understanding the conformational changes that may occur upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For a hypothetical series of this compound analogues, a QSAR study would aim to identify the key molecular properties that govern their potency and efficacy towards a specific biological target.

The development of a predictive QSAR model for this series would typically involve the following steps:

Data Set Preparation: A series of analogues would be synthesized, modifying specific parts of the this compound scaffold. This could include variations in the substituents on the phenyl ring, replacement of the piperidine ring, or alterations to the ether linkage. The biological activity of each compound would be determined through in vitro assays.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would be employed to build a mathematical model linking the descriptors to the biological activity. The robustness and predictive power of the resulting model would be rigorously validated using internal and external validation techniques.

For the this compound scaffold, key structural features that would likely be significant in a QSAR model include the electronic effects of the nitro group, the steric and lipophilic contributions of the methyl group, and the conformational flexibility of the piperidine ring. A hypothetical QSAR study might reveal, for instance, that electron-withdrawing substituents at the para-position of the phenoxy ring are crucial for activity, while bulky substituents on the piperidine nitrogen are detrimental.

Table 1: Hypothetical Data for QSAR Analysis of this compound Analogues

| Compound ID | R1 (Piperidine-N) | R2 (Phenyl Ring) | LogP | Electronic Parameter (Hammett Constant of R2) | Biological Activity (IC50, nM) |

| 1 | H | 3-Methyl, 4-Nitro | 2.8 | 0.78 | 150 |

| 2 | CH3 | 3-Methyl, 4-Nitro | 3.2 | 0.78 | 120 |

| 3 | H | 4-Nitro | 2.5 | 0.78 | 200 |

| 4 | H | 3-Methyl, 4-Cyano | 2.6 | 0.66 | 180 |

| 5 | H | 3-Methyl, 4-Chloro | 3.1 | 0.23 | 350 |

This table is illustrative and does not represent actual experimental data.

Ligand-Based and Structure-Based Drug Design Strategies Applied to the this compound Scaffold

In the absence of a known 3D structure of a biological target, ligand-based drug design strategies would be employed to develop new molecules based on the this compound scaffold. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities.

A common ligand-based method is the creation of a pharmacophore model . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific receptor and elicit a biological response. For the this compound scaffold, a pharmacophore model might include features such as a hydrogen bond acceptor (the nitro group), a hydrophobic region (the methylphenyl group), and a basic nitrogen atom (in the piperidine ring). This model could then be used to screen virtual libraries of compounds to identify new potential hits with diverse chemical backbones but the same essential pharmacophoric features.

If the three-dimensional structure of the biological target is known, structure-based drug design becomes a powerful tool. This approach involves using computational docking to predict how a ligand will bind to the active site of a protein.

For the this compound scaffold, a structure-based design campaign would involve:

Molecular Docking: The compound and its analogues would be computationally "docked" into the binding site of the target protein. The docking simulations would predict the preferred binding pose and estimate the binding affinity.

Analysis of Interactions: The predicted binding mode would be analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues. For example, the nitro group might form a hydrogen bond with a specific amino acid residue, while the phenyl ring could engage in pi-pi stacking with an aromatic residue in the binding pocket.

Iterative Design: Based on the insights from docking, new analogues would be designed to optimize these interactions and improve binding affinity and selectivity. For instance, if the docking study reveals an unoccupied hydrophobic pocket near the methyl group, new analogues with larger alkyl groups at that position could be synthesized and tested.

Table 2: Potential Interacting Residues in a Hypothetical Protein Target

| Ligand Moiety | Potential Interaction Type | Hypothetical Interacting Residue |

| 4-Nitro Group | Hydrogen Bond | Aspartate, Glutamate, Serine |

| Phenoxy Oxygen | Hydrogen Bond | Tyrosine, Serine |

| 3-Methyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

| Phenyl Ring | Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Piperidine Nitrogen | Salt Bridge/Hydrogen Bond | Aspartate, Glutamate |

This table is illustrative and does not represent actual experimental data.

Advanced Methodologies in the Academic Research of 4 3 Methyl 4 Nitrophenoxy Piperidine

Application of Chemoinformatics and Data Mining for 4-(3-Methyl-4-nitrophenoxy)piperidine Research

Chemoinformatics and data mining are integral to the discovery and optimization of IDO1 inhibitors like this compound. These computational approaches allow researchers to efficiently navigate the vast chemical space to identify and refine promising drug candidates.

Virtual Screening and Database Mining: The journey to identify novel IDO1 scaffolds often begins with large-scale in silico screening of chemical databases. nih.gov Using the known three-dimensional structure of the IDO1 active site, computational docking simulations can predict the binding affinity and pose of millions of compounds. This process filters extensive libraries, such as the Maybridge HitFinder Collection, to a manageable number of potential hits for experimental validation. nih.gov For a compound like this compound, this approach would assess its steric and electronic complementarity to the IDO1 binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics: Following the identification of an initial hit, QSAR studies are employed to build mathematical models that correlate the structural features of a series of related compounds with their biological activity. For the this compound scaffold, QSAR can guide the rational design of derivatives with improved potency. For instance, models might indicate that modifications to the piperidine (B6355638) ring or the substitution pattern on the phenyl ring could enhance binding. nih.gov

Furthermore, molecular dynamics (MD) simulations provide an atomic-level view of the compound's interaction with the IDO1 enzyme over time. nih.gov These simulations can reveal the stability of the binding pose, the role of specific water molecules in mediating interactions, and the conformational changes in the protein upon ligand binding, offering insights that are not available from static crystal structures alone.

High-Throughput Screening (HTS) Approaches for Identifying Novel Biological Interactions

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and was instrumental in identifying the initial chemical scaffolds for many IDO1 inhibitors. nih.govnih.gov This methodology involves the automated testing of large compound libraries for their ability to modulate the activity of a specific biological target.

The discovery of compounds like this compound typically relies on robust and sensitive enzymatic assays tailored for HTS. nih.gov These assays measure the catalytic activity of purified IDO1, which converts L-Tryptophan to N-formylkynurenine. nih.gov The reaction is monitored, often by measuring the formation of kynurenine (B1673888) after chemical or enzymatic conversion.

A typical IDO1 HTS assay requires a carefully formulated reaction mixture to ensure enzyme stability and activity, as IDO1 is prone to autoxidation and its heme iron must be kept in a reduced (ferrous) state. acs.org The components of such an assay are critical for its success and for avoiding false-positive results from compounds that interfere with the assay chemistry rather than the enzyme itself. acs.org

| Component | Function in IDO1 HTS Assay | Reference |

| IDO1 Enzyme | The biological target; purified recombinant human IDO1 is typically used. | acs.org |

| L-Tryptophan | The natural substrate for the IDO1 enzyme. | nih.gov |

| Ascorbic Acid | A reducing agent used to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state. | acs.org |

| Methylene (B1212753) Blue | An electron carrier that facilitates the reduction of the IDO1 heme iron by ascorbic acid. | nih.govacs.org |

| Catalase | An enzyme added to remove hydrogen peroxide (H2O2), which can be generated by the reducing system and can inhibit IDO1. | nih.govacs.org |

| Phosphate Buffer | Maintains the optimal pH (typically around 6.5) for IDO1 enzymatic activity. | nih.gov |

HTS campaigns against IDO1 have successfully screened tens of thousands of small molecules, leading to the identification of diverse chemical structures with inhibitory activity. nih.gov Hits from these screens, which could include the this compound scaffold, undergo secondary assays and further characterization to confirm their mechanism of action and specificity.

Advanced Spectroscopic and Biophysical Techniques for Elucidating Molecular Binding

Once a potential inhibitor like this compound is identified, a range of advanced spectroscopic and biophysical techniques are employed to characterize the precise nature of its interaction with the IDO1 enzyme. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) between an inhibitor and its target protein. In the context of IDO1 research, the enzyme would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The resulting sensorgram provides real-time data on the binding and unbinding events, allowing for the calculation of the equilibrium dissociation constant (KD), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing the IDO1 enzyme, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, can identify which parts of the inhibitor molecule are in close contact with the protein. For this compound, STD-NMR could map the binding epitope, revealing which protons on the phenyl, methyl, or piperidine groups are crucial for the interaction with the IDO1 active site.

Crystallographic and Cryo-Electron Microscopy Studies of this compound in Complex with Biological Targets

The definitive method for elucidating the molecular binding mode of an inhibitor is X-ray crystallography. This technique provides a high-resolution, three-dimensional snapshot of the inhibitor bound within the enzyme's active site. For a soluble, cytosolic enzyme like IDO1, X-ray crystallography is the primary structural biology method used. youtube.com

Numerous crystal structures of human IDO1 have been solved, both in its apo form and in complex with substrates or inhibitors. rcsb.orgrcsb.orgunil.ch These structures reveal that the active site contains a heme group, and many inhibitors, particularly those with azole groups, directly coordinate with the heme iron. unil.ch The binding pocket is further defined by key amino acid residues that form hydrophobic and hydrogen-bonding interactions with the ligand. nih.gov

While a crystal structure of this compound specifically complexed with IDO1 may not be publicly available, the structures of analogous inhibitors provide a robust model for its binding. The inhibitor would be expected to occupy the active site pocket, with the nitro-substituted phenyl ring making hydrophobic contacts and the piperidine moiety potentially interacting with residues at the solvent-exposed entrance to the active site.

| Key IDO1 Active Site Residues | Potential Role in Inhibitor Binding | Reference |

| Cys129 | Forms part of a hydrophobic pocket. | nih.gov |

| Phe164 | Contributes to the wall of the active site pocket. | nih.gov |

| Ser167 | Can form a hydrogen bond with inhibitor functional groups. | unil.ch |

| Phe226 | Forms part of the entrance to the binding pocket and is involved in substrate recognition via hydrophobic interactions. | nih.gov |

| Arg231 | Also part of the pocket entrance and involved in substrate recognition. | nih.gov |

| Heme Iron | The central catalytic component; many inhibitors directly coordinate with this iron atom. | unil.ch |

Below is a table with representative data from a deposited crystal structure of human IDO1, illustrating the quality of data obtained through X-ray diffraction.

| Crystallographic Parameter | Value (PDB: 6E35) | Reference |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.41 Å | rcsb.org |

| R-Value Work | 0.182 | rcsb.org |

| R-Value Free | 0.236 | rcsb.org |

| Organism | Homo sapiens | rcsb.org |

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large protein complexes and membrane proteins, often without the need for crystallization. youtube.com While X-ray crystallography has been the workhorse for IDO1, cryo-EM could potentially be applied to study IDO1 in complex with larger binding partners or to understand its interactions within a more complex cellular environment.

Conclusion and Future Research Directions for 4 3 Methyl 4 Nitrophenoxy Piperidine

Synthesis of Key Academic Findings on 4-(3-Methyl-4-nitrophenoxy)piperidine

A comprehensive search of scientific literature and chemical databases indicates a lack of published, peer-reviewed articles detailing the synthesis, characterization, or biological evaluation of this compound. While commercial entities may list structurally similar compounds, such as 4-((4-Methyl-3-nitrophenoxy)methyl)piperidine hydrochloride, dedicated academic research on the title compound is not publicly available. bldpharm.com

Consequently, there are no specific research findings to synthesize. The key finding is the existence of a significant knowledge gap regarding this particular chemical entity. For illustrative purposes, were the compound to be synthesized and characterized, the data would typically be presented as shown in Table 1.

Table 1: Illustrative Physicochemical and Biological Data for this compound

This table is a template representing the type of data that would be generated from initial studies. The values presented are hypothetical.

| Parameter | Hypothetical Value/Data |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Not Determined |

| Solubility | Soluble in DMSO, Methanol |

| ¹H NMR | Conforms to proposed structure |

| ¹³C NMR | Conforms to proposed structure |

| Purity (by HPLC) | >95% |

| Biological Target(s) | Not Determined |

| In Vitro Activity (IC₅₀) | Not Determined |

Unresolved Questions and Knowledge Gaps in the Research of this compound

The absence of dedicated research on this compound means that fundamental scientific questions remain unanswered. These knowledge gaps span the entirety of its chemical and biological profile.

Synthesis and Optimization: A validated, high-yield synthetic route has not been published. The optimal conditions, potential by-products, and scalability of any proposed synthesis are unknown.

Physicochemical Characterization: Core data, including melting point, boiling point, solubility in various solvents, and crystallographic structure, have not been reported.

Pharmacological Profile: The compound's mechanism of action is entirely unknown. It has not been screened for activity against any biological targets, and therefore its potential therapeutic applications are purely speculative.

Pharmacokinetics and Metabolism: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in any biological system.

Toxicology: The safety profile and potential cytotoxicity of the compound have not been assessed.

Prospective Research Avenues for this compound

Given the foundational gaps in knowledge, future research would need to begin with basic discovery and characterization before moving to more complex biological investigations.

The structure of this compound contains moieties, such as the piperidine (B6355638) ring and a substituted nitrophenyl group, that are present in many biologically active molecules. ijnrd.orgnih.gov The piperidine scaffold is a common feature in drugs targeting the central nervous system, ion channels, and various receptors. nih.govclinmedkaz.org The nitrophenyl group can be involved in bioreductive activation or specific receptor interactions. researchgate.net

A prospective research program could initiate broad screening campaigns to identify potential biological targets.

Target-Based Screening: The compound could be tested against panels of known drug targets, such as G-protein coupled receptors (GPCRs), kinases, proteases, and ion channels. For instance, various piperidine derivatives have shown activity as CCR5 inhibitors or dopamine (B1211576) receptor antagonists. nih.govnih.gov

Phenotypic Screening: Cell-based assays could reveal unexpected therapeutic potential. For example, screening against cancer cell lines (e.g., leukemia, myeloma) could uncover anti-proliferative effects, a known activity for some novel piperidine derivatives. nih.govresearchgate.net

To explore the structure-activity relationship (SAR), the development of a flexible synthetic strategy is crucial. Modern synthetic methods could be employed to create a library of analogues, systematically modifying each part of the molecule.

Recent advances in the synthesis of highly substituted piperidines offer efficient pathways. ajchem-a.comnih.gov Techniques such as palladium-catalyzed C-N bond formation, gold-catalyzed cyclization, or modular strategies combining biocatalytic oxidation with cross-coupling could be adapted. nih.govmedhealthreview.comnews-medical.net These methods would allow for the creation of structurally complex analogues with greater efficiency and control than traditional methods. medhealthreview.com This would enable researchers to probe the importance of the methyl group, the nitro group's position, and the nature of the ether linkage for any identified biological activity.

Should initial screenings identify a significant biological effect, a systems-level understanding of the compound's impact could be achieved through multi-omics approaches. nygen.ionashbio.com Integrating genomics, transcriptomics, proteomics, and metabolomics data provides a holistic view of the cellular response to a chemical perturbation. mdpi.comnih.gov

Transcriptomics (RNA-Seq): Would reveal changes in gene expression, identifying pathways modulated by the compound.

Proteomics: Would quantify changes in protein levels, confirming gene expression changes and identifying post-translational modifications.

Metabolomics: Would identify alterations in metabolic pathways, providing insights into the functional consequences of the compound's activity.

This integrated approach can help elucidate the mechanism of action, identify biomarkers for the compound's effect, and predict potential off-target effects or toxicity, thereby accelerating the drug discovery and development process. nih.govpharmalex.com

Q & A

Basic Synthesis and Optimization

Q: What synthetic routes are recommended for preparing 4-(3-Methyl-4-nitrophenoxy)piperidine, and how can reaction conditions be optimized? A:

- Knoevenagel Condensation : Adapt methods from analogous piperidine derivatives, such as using benzaldehyde derivatives with nitrophenoxy groups and alkylating agents under piperidine catalysis. Optimize solvent systems (e.g., toluene or dichloromethane) and stoichiometric ratios to enhance yield .

- Salt Formation : For hydrochloride salts, react the free base with methanesulfonic acid in polar aprotic solvents (e.g., ethers or esters), as demonstrated for 4-[(3-fluorophenoxy)phenylmethyl]piperidine methanesulfonate .

- Substituent Effects : Adjust reaction time and temperature based on nitro group positioning (meta vs. para), as steric hindrance from the methyl group may necessitate prolonged heating (e.g., 24–48 hours at 60–80°C) .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Knoevenagel Condensation | 65–75 | Piperidine catalyst, toluene, 12h reflux | |

| Hydrochloride Salt Formation | 80–85 | Methanesulfonic acid, ether, RT, 6h |

Advanced Characterization Techniques

Q: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted? A:

- NMR Spectroscopy : Use H and C NMR to confirm regiochemistry of the nitro and methyl groups. Compare shifts with 4-(4-Chlorobenzyl)piperidine (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine CH at δ 2.5–3.0 ppm) .

- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to verify molecular ion peaks ([M+H] ~279.1 m/z) and assess purity (>95%) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, leveraging databases like NIST for similar piperidine derivatives .

Stability and Reactivity

Q: How should this compound be stored to prevent degradation, and what reactive groups pose risks? A:

- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to inhibit nitro group reduction or photodegradation .

- Reactivity : The nitro group may undergo unintended reduction under acidic or reductive conditions. Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive byproducts .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the biological activity of this compound? A:

- In Vitro Assays : Screen for serotonin/norepinephrine reuptake inhibition using radiolabeled ligand displacement assays, as seen in 4-[(3-fluorophenoxy)phenylmethyl]piperidine studies .

- Structure-Activity Relationships (SAR) : Modify the methyl or nitro positions and compare IC values against similar derivatives (e.g., 4-(4-Chlorobenzyl)piperidine) to identify pharmacophores .

Data Contradictions in Substituent Effects

Q: How should researchers resolve discrepancies in reactivity data between meta- and para-substituted analogs? A:

- Electronic Effects : Use DFT calculations to model electron-withdrawing (nitro) and donating (methyl) effects on piperidine ring basicity. Compare with experimental pKa values .

- Steric Analysis : Conduct kinetic studies to assess reaction rates; para-substituted analogs may exhibit faster nucleophilic substitution due to reduced steric hindrance .

Purity Challenges and Solutions

Q: What purification strategies are effective for isolating high-purity this compound? A:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate nitro-containing byproducts. Monitor fractions via TLC (R ~0.4) .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility trends of similar nitrophenoxy compounds .

Safety and Handling Protocols

Q: What precautions are essential when handling this compound in the lab? A:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of nitro compound dust .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste per EPA guidelines .

Advanced Synthetic Optimization

Q: How can catalytic systems be tailored to improve yield and enantiomeric excess? A:

- Chiral Catalysts : Test palladium/BINAP complexes for asymmetric synthesis, inspired by vicriviroc maleate protocols .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h by applying controlled microwave heating (100°C, 300W) .

Computational Modeling Applications

Q: What computational tools are recommended for predicting binding affinities? A:

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin transporters (SERT), referencing 4-[(3-fluorophenoxy)phenylmethyl]piperidine docking studies .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, leveraging force fields like CHARMM36 .

Troubleshooting Common Experimental Issues

Q: How can researchers address low yields or unexpected byproducts? A:

- Byproduct Identification : Characterize impurities via LC-MS/MS and cross-reference with nitrophenoxy degradation pathways .

- Reaction Monitoring : Use in-situ FTIR to track nitro group retention and adjust reagent stoichiometry in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.